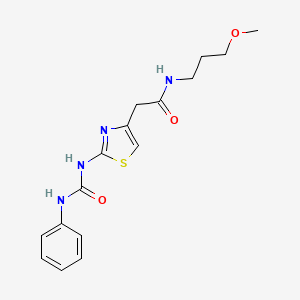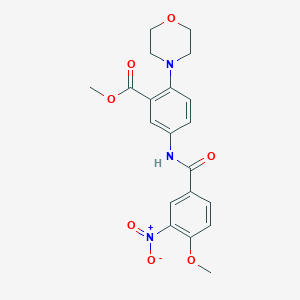![molecular formula C25H21N5O4 B11278523 [7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone](/img/structure/B11278523.png)
[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](2-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with methoxyphenyl, phenyl, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and hydrazines. The key steps in the synthesis may involve:
- Condensation Reactions : Formation of the triazolopyrimidine core through the condensation of hydrazine derivatives with aldehydes.
- Substitution Reactions : Introduction of the methoxyphenyl and phenyl groups via nucleophilic substitution reactions.
- Coupling Reactions : Attachment of the nitrophenyl group through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
- Reduction : Reduction reactions can target the nitrophenyl group, converting it to an amine derivative.
- Substitution : The compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
- Substitution : Reagents like halides and organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
- Oxidation : Quinone derivatives.
- Reduction : Amine derivatives.
- Substitution : Various substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds:
- 7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine : This compound shares the triazolopyrimidine core but differs in the substituents, leading to distinct chemical properties and applications .
- Disilane-bridged architectures : These compounds feature unique intramolecular σ electron delocalization and are used in optoelectronic materials .
Uniqueness: The uniqueness of 7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl
Properties
Molecular Formula |
C25H21N5O4 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[7-(4-methoxyphenyl)-5-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C25H21N5O4/c1-34-19-13-11-18(12-14-19)23-15-22(17-7-3-2-4-8-17)28(25-26-16-27-29(23)25)24(31)20-9-5-6-10-21(20)30(32)33/h2-14,16,22-23H,15H2,1H3 |
InChI Key |
JVTXRCVFKYRIHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N(C3=NC=NN23)C(=O)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Chlorophenyl)-2-{[6-(2-acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278459.png)
![N-{2-[3-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11278464.png)

![2-[4-(3-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]-5-[(4-methylbenzyl)oxy]phenol](/img/structure/B11278472.png)
![N-(3-Chloro-4-methylphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11278474.png)
![2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11278482.png)

![N-[(4-chlorophenyl)methyl]-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11278490.png)
![2-{[6-(2-Acetamido-5-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278498.png)

![2-{[1-(2-Hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11278508.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B11278509.png)
![ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/structure/B11278516.png)
